molecular formula C19H22N6O2 B2740482 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034250-21-8

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No. B2740482
CAS RN: 2034250-21-8
M. Wt: 366.425
InChI Key: DIWAGRRDPDGFAV-UHFFFAOYSA-N
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Description

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a chemical compound that has generated interest due to its potential applications in various fields of research and industry. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine, a versatile scaffold for novel biologically active compounds . The synthetic strategies used could include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6- (pyrazolo [1,5-a]pyridin-3-yl)pyridazinones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The molecular formula is C16H19N5O2 and the molecular weight is 313.361.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound could include cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This reaction provides concise access to pharmacologically active 6- (pyrazolo [1,5-a]pyridin-3-yl)pyridazinones .

Scientific Research Applications

Formation and Metabolism

HCAs, including compounds similar to the specified chemical structure, are formed during the cooking of meat and fish at high temperatures. Studies have investigated the macromolecular adduct formation and metabolism of HCAs like MeIQx and PhIP in humans and rodents, revealing differences in metabolite profiles between species. This research suggests varying degrees of bioactivation and detoxification processes in humans compared to rodents, impacting the accurate representation of human responses to HCA exposure in animal models (Turteltaub et al., 1999).

Exposure Levels

Investigations into the presence of carcinogenic HCAs in the urine of healthy volunteers have shown continuous exposure through diet, with specific HCAs not being detected in individuals receiving parenteral alimentation. This underscores the importance of dietary sources in HCA exposure (Ushiyama et al., 1991).

Health Impacts

Research on dietary HCAs and the risk of lung cancer among Missouri women found significant associations between HCA consumption and increased lung cancer risk, especially among non-smokers. This suggests a potential health risk of HCAs beyond their well-established carcinogenicity in rodent models (Sinha et al., 2000).

Metabolism and Excretion

A study on the metabolism and excretion of the HSP90 inhibitor BIIB021 in rats and dogs, while not directly related to HCAs, provides insight into the comprehensive metabolic profiling necessary for understanding the disposition of complex molecules. This research highlights the importance of identifying major metabolic pathways and excretion routes in drug development and toxicological assessments (Xu et al., 2013).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields of research and industry. The design of new pyrrolidine compounds with different biological profiles could also be a future direction .

properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13-18(25-10-5-4-6-15(25)20-13)19(26)24-11-9-14(12-24)27-17-8-7-16(21-22-17)23(2)3/h4-8,10,14H,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWAGRRDPDGFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(C3)OC4=NN=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

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